3-Methylcyclohexane-1,2-dione

Catalog No.
S780782
CAS No.
3008-43-3
M.F
C7H10O2
M. Wt
126.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylcyclohexane-1,2-dione

CAS Number

3008-43-3

Product Name

3-Methylcyclohexane-1,2-dione

IUPAC Name

3-methylcyclohexane-1,2-dione

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

InChI

InChI=1S/C7H10O2/c1-5-3-2-4-6(8)7(5)9/h5H,2-4H2,1H3

InChI Key

JDXJKLGWPNXSHL-UHFFFAOYSA-N

SMILES

CC1CCCC(=O)C1=O

Solubility

insoluble in water
soluble in water, ethanol, fat

Synonyms

3-METHYLCYCLOHEXANE-1,2-DIONE;3-METHYL-1,2-CYCLOHEXANEDIONE;3-METHYL-1,2-CYCLOHEXADIONE;FEMA 3305;2-Cyclohexanedione,3-methyl-1;3-methyl-2-cyclohexanedione;3-METHYL-1 2-CYCLOHEXANEDIONE 98+%;3-Methylcyclohexane-1,2-dione, 98+%

Canonical SMILES

CC1CCCC(=O)C1=O

Flavor Chemistry

3-MCHD is a recognized food flavoring agent, possessing a caramellic, coffee-like aroma and taste. Studies have shown its effectiveness in enhancing the flavor of various food products, including:

  • Beverages: at concentrations as low as 1 ppm The Good Scents Company:
  • Seasonings: at concentrations of 5 ppm The Good Scents Company:
  • Cereals and bakery products: at concentrations of 0.1 ppm The Good Scents Company:

The Safety and Evaluation of Flavoring Agents (SEFA) panel has deemed 3-MCHD safe for consumption at current levels of intake when used as a flavoring agent PubChem, National Institutes of Health: ).

Potential Biological Activities

Emerging research is exploring the potential biological activities of 3-MCHD. However, this area requires further investigation. Studies have suggested:

  • Antimicrobial properties: 3-MCHD might exhibit activity against certain bacteria and fungi, although the specific mechanisms and effectiveness need further exploration )
  • Antioxidant properties: Some studies suggest potential antioxidant activity, but further research is needed to confirm and understand the mechanisms involved )

3-Methylcyclohexane-1,2-dione is an organic compound characterized by a cyclohexane ring with two carbonyl groups (ketones) located at the 1 and 2 positions, along with a methyl group at the 3 position. Its molecular formula is C₇H₁₀O₂, and it has a molecular weight of approximately 126.16 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its reactive carbonyl groups, which can participate in various

Currently, there is no scientific research available on the specific mechanism of action of 3-MCD within coffee or any biological system.

3-MCD is classified as an irritant, causing irritation to the eyes, respiratory system, and skin upon contact []. Specific data on its toxicity or flammability is not readily available. However, as with most organic compounds, it is recommended to handle 3-MCD with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

Limitations and Future Research

Research on 3-MCD is limited. More investigation is needed to understand its:

  • Formation pathways within coffee beans.
  • Potential biological effects beyond its role as a possible biomarker.
  • Detailed decomposition mechanisms.

  • Oxidation: The compound can be oxidized to form more complex structures or derivatives. For instance, oxidation of the carbonyl groups can lead to the formation of carboxylic acids or esters.
  • Condensation Reactions: It can participate in condensation reactions with various nucleophiles, leading to the formation of larger cyclic or acyclic compounds.
  • Michael Addition: This compound can act as a Michael acceptor in reactions with nucleophiles, making it useful in synthesizing bicyclic compounds .

Several synthetic routes exist for the preparation of 3-Methylcyclohexane-1,2-dione:

  • From 2-Bromocyclohexane-1,3-dione: This method involves the reaction of 2-bromocyclohexane-1,3-dione with appropriate reagents to yield 3-methylcyclohexane-1,2-dione .
  • Cyclization Reactions: Various cyclization methods can be employed to form the cyclohexane ring while introducing the methyl and carbonyl functionalities.
  • Tandem Reactions: Recent approaches include tandem Michael-Henry reactions that utilize cyclohexane-1,2-diones as substrates .

3-Methylcyclohexane-1,2-dione has potential applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Its reactive sites may be exploited for developing new drugs or therapeutic agents.
  • Material Science: The compound could be utilized in creating polymers or other materials due to its unique structure.

Several compounds share structural similarities with 3-Methylcyclohexane-1,2-dione. Here is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
Cyclohexane-1,2-dioneTwo carbonyl groups on cyclohexaneLacks methyl substitution at the 3-position
Methylcyclopentane-1,2-dioneFive-membered ring with similar dioneSmaller ring size alters reactivity
3-Ethylcyclohexane-1,2-dioneEthyl group instead of methylAlters sterics and electronic properties

3-Methylcyclohexane-1,2-dione is unique due to its specific substitution pattern and ring size, which influences its reactivity and potential applications compared to other similar compounds.

Evolution of Research on Cyclic Diketones

Cyclic diketones have been studied since the early 20th century, with foundational work by Wallach and others elucidating their tautomeric equilibria and synthetic routes. The discovery of 3-methylcyclohexane-1,2-dione emerged alongside advances in ketone chemistry, particularly in understanding enolization and alkylation patterns. Early syntheses involved cyclization of γ-propionylbutyric acid esters under basic conditions, as documented in mid-20th-century literature. The compound gained attention for its role in coffee aroma, linking natural product chemistry to flavor science.

Theoretical Significance in Diketone Chemistry

The molecule’s 1,2-diketone configuration creates electronic repulsion between carbonyl groups, resulting in an elongated C1–C2 bond (~1.54 Å). This strain influences its reactivity, favoring enolization and nucleophilic attacks at the α-carbon. Unlike 1,3-diketones, which predominantly exist in enol forms, 3-methylcyclohexane-1,2-dione exhibits a dynamic keto-enol equilibrium stabilized by intramolecular hydrogen bonding. Computational studies suggest the enol form is 1–3 kcal/mol more stable in cyclic 1,2-diketones, a feature critical for its participation in condensation reactions.

Current Research Landscape

Recent advances focus on regioselective alkylation and applications in natural product synthesis. A 2015 protocol demonstrated the C-selective alkylation of related cyclic diketones using hydrazone intermediates, enabling access to dialkyl cycloalkanones for terpene and steroid synthesis. Asymmetric desymmetrization strategies, such as N-heterocyclic carbene catalysis, have also been explored for fluorinated diketone derivatives, highlighting methodological parallels applicable to 3-methylcyclohexane-1,2-dione.

Relationship to Broader Organic Chemistry Research

This compound serves as a model system for studying:

  • Tautomerism: Insights into equilibrium dynamics inform catalyst design for keto-enol shifts.
  • Natural Product Synthesis: Its scaffold appears in diterpenoids and alkaloids, enabling biomimetic routes.
  • Flavor Chemistry: As a coffee volatile, it contributes to Maillard reaction products and caramelic notes.

Natural Occurrence in Foods and Beverages

Detected in Coffea arabica and Coffea canephora (robusta coffee), 3-methylcyclohexane-1,2-dione imparts burnt-sugar and caramelic aromas at concentrations as low as 1 ppm. Interactions with nonvolatile coffee components, such as chlorogenic acids, modulate its release during brewing, affecting sensory profiles.

Physical Description

Solid
off white to light yellowish-brown powder with a burnt, sweet odou

XLogP3

0.5

Melting Point

Mp 64-65 °
64-65°C

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 113 of 114 companies (only ~ 0.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

3008-43-3

Wikipedia

1-methyl-2,3-cyclohexadione

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

1,2-Cyclohexanedione, 3-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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